Potency Compared to Cyclic Pentapeptide Inhibitor I
In a direct comparison published by the same manufacturer using a standardized human sPLA2-IIA enzyme assay, KH064 achieves an IC50 of 29 nM, while the substrate-competitive cyclic pentapeptide sPLA2-IIA Inhibitor I (c(2NapA)LS(2NapA)R; Cat. 525145) exhibits an IC50 of 12.8 µM . This represents a 441-fold difference in target engagement potency, fundamentally altering the concentration range required for complete enzyme inhibition in biochemical and cellular experiments [1].
| Evidence Dimension | Human sPLA2-IIA enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 nM (0.029 µM) |
| Comparator Or Baseline | sPLA2-IIA Inhibitor I (c(2NapA)LS(2NapA)R, Cat. 525145): IC50 = 12.8 µM (12,800 nM) |
| Quantified Difference | 441-fold (12,800 / 29) |
| Conditions | Recombinant human group IIA secretory phospholipase A2; in vitro enzyme inhibition assay; data sourced from paired Calbiochem® product specifications (Sigma-Aldrich/Merck) |
Why This Matters
A >400-fold potency differential directly determines the usable concentration window in cellular assays and in vivo dosing, where the peptide inhibitor would require near-millimolar concentrations that may introduce off-target effects, while KH064 achieves full target engagement at nanomolar levels.
- [1] Hansford KA, Reid RC, Clark CI, Tyndall JD, Whitehouse MW, Guthrie T, McGeary RP, Schafer K, Martin JL, Fairlie DP. D-Tyrosine as a chiral precursor to potent inhibitors of human nonpancreatic secretory phospholipase A2 (IIa) with antiinflammatory activity. ChemBioChem. 2003;4(2-3):181-185. View Source
